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Protoneogracillin

Cancer Biology Natural Product Screening Cytotoxicity Profiling

Researchers face confounding results when substituting spirostanol or incorrect stereoisomers for furostanol saponins. Protoneogracillin (CAS 191334-50-6) is a validated furostanol with open F-ring architecture. - **Anticancer lead**: NCI data shows GI50<100μM across all tumor lines; advanced to hollow fiber assay (MTD=600 mg/kg) - **Neurotrophic factor studies**: Induces NGF secretion in C6 glioma cells (one of only two active saponins) - **Analytical standard**: Validated HPLC-ELSD method (r=0.9992) for Dioscorea spp. authentication - **Antifungal benchmark**: P. oryzae MMDC = 94.0 μM Order now for immediate shipment.

Molecular Formula C51H84O23
Molecular Weight 1065.2 g/mol
Cat. No. B10789027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtoneogracillin
Molecular FormulaC51H84O23
Molecular Weight1065.2 g/mol
Structural Identifiers
SMILESCC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O
InChIInChI=1S/C51H84O23/c1-20(19-66-45-40(62)38(60)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-41(63)37(59)33(55)22(3)67-46)43(36(58)31(18-54)71-48)72-47-42(64)39(61)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3/t20-,21-,22-,24-,25+,26-,27-,28-,29+,30+,31+,32-,33-,34+,35+,36+,37+,38-,39-,40+,41+,42+,43-,44+,45+,46-,47-,48+,49-,50-,51+/m0/s1
InChIKeyGMCGZPQYTRHQRU-RDQBWXAHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protoneogracillin Identity and Baseline Parameters


Protoneogracillin (CAS 191334-50-6) is a furostanol steroidal glycoside saponin originally isolated from the rhizomes of Dioscorea collettii var. hypoglauca, with subsequent identification in D. nipponica and other Dioscorea species [1]. The compound possesses the molecular formula C₅₁H₈₄O₂₃, a molecular weight of 1065.2 g/mol, and the characteristic furostanol scaffold featuring an open F-ring structure that distinguishes it from closed-ring spirostanol analogs [2]. Structurally, protoneogracillin contains a 22R-methoxyl-(25R)-furost-5-en-3,26-diol aglycone core with a branched oligosaccharide chain comprising terminal β-D-glucose, 2,4-substituted β-D-glucose, 4-substituted α-L-rhamnose, and two terminal α-L-rhamnose units, as elucidated through comprehensive 2D-NMR analysis . This furostanol architecture confers distinct physicochemical properties, including a calculated logP of -1.2, 14 hydrogen bond donors, and 23 hydrogen bond acceptors, which influence solubility and formulation behavior [3].

Source Dioscorea species natural product
Scaffold Furostanol steroidal glycoside
Use context Natural product chemistry and scaffold-activity studies

Protoneogracillin Procurement Risk: Furostanol vs Spirostanol


Substituting protoneogracillin with structurally related steroidal saponins without rigorous validation introduces significant experimental confounding due to fundamental scaffold-dependent differences in biological behavior. Direct comparative studies have established that the open F-ring furostanol architecture (characteristic of protoneogracillin and its methylated derivatives) confers distinct selectivity and toxicity profiles compared to the closed F-ring spirostanol scaffold of compounds like gracillin [1]. This structural divergence translates to differences in cancer cell line selectivity patterns, with furostanol saponins exhibiting broader and more potent cytotoxicity spectra across multiple tumor types compared to their spirostanol counterparts, which show inconsistent activity with complete lack of effect against several solid tumor lines [1]. Furthermore, C-25 stereochemistry (R versus S configuration) within the furostanol class itself critically modulates leukemia selectivity, meaning that even closely related furostanol analogs cannot be assumed equivalent without empirical verification [1]. The following evidence dimensions quantify these scaffold-specific and stereochemistry-dependent differences that directly inform compound selection for procurement.

Scaffold Furostanol open F-ring may produce cytotoxicity profiles that spirostanol closed-ring analogs do not replicate.
Stereochemistry C-25 configuration within furostanol class can shift selectivity; analogs require independent validation.
Activity breadth Spirostanol comparators may lack activity against several solid tumor lines, limiting direct substitution.

Protoneogracillin Comparative Performance Data


Broad-Spectrum Cytotoxicity: Methyl Protoneogracillin vs Gracillin

In a direct head-to-head NCI 60-cell panel screening, methyl protoneogracillin (the C-22 methoxyl derivative of protoneogracillin) demonstrated cytotoxic activity against all tested cell lines with GI₅₀ < 100 μM, whereas the spirostanol comparator gracillin showed no detectable activity against four solid tumor cell lines (EKVX non-small cell lung cancer, HT29 colon cancer, OVCAR-5 ovarian cancer, and SN12C renal cancer) [1]. Among nine tumor subpanels evaluated, methyl protoneogracillin exhibited high-potency activity (GI₅₀ ≤ 2.0 μM) against two leukemia lines (CCRF-CEM and RPMI-8226), one colon cancer line (KM12), two CNS cancer lines (SF-539 and U251), one melanoma line (M14), one renal cancer line (786-0), one prostate cancer line (DU-145), and one breast cancer line (MDA-MB-435) [1]. The most sensitive subpanels to methyl protoneogracillin treatment were leukemia, CNS cancer, and prostate cancer, whereas ovarian cancer was the least sensitive [1].

Cytotoxicity breadth
Head-to-head
Methyl protoneogracillin active (GI₅₀
Supports cytotoxicity endpoint review across diverse cancer models.
NCI 60 panel, 48 h SRB assay; sensitivity highest in leukemia, CNS, prostate subpanels.
In vivo candidate
Head-to-head
Methyl protoneogracillin advanced to hollow fiber assay (MTD 600 mg/kg); gracillin not pursued due to lack of selectivity.
Reported development pathway context; supports in vivo feasibility review.
Novel COMPARE fingerprint; no match to existing NCI database compounds.
F-Ring SAR
Class-level
Open F-ring furostanol architecture identified as critical selectivity determinant vs. closed spirostanol scaffold.
Scaffold-class evidence; selectivity context may not transfer between ring systems.
C-25 stereochemistry further modulates leukemia selectivity within furostanol class.
NGF induction
Reported
Protoneogracillin (1 of 2 actives among 12 steroids) upregulated NGF in C6 glioma without significant toxicity.
Supports neuroprotection assay-response context; distinct from most in-class saponins.
Gracillin, dioscin, protodioscin showed no induction.
HPLC-ELSD method
Method context
Validated for 4 saponins across 7 Dioscorea species; protoneogracillin r=0.9992, recovery 96.4%, linear range 0.276–6.87 µg.
Supports analytical method transfer and identity confirmation.
HILIC-ELSD, acetonitrile-water gradient.
K562 & antifungal
Data to verify
K562 IC₅₀ = 6.6 µM; P. oryzae MMDC = 94.0 µM.
Reported baseline activity context; data to verify upon receipt.
Activity-guided fractionation; source documentation limited.
Cancer Biology Natural Product Screening Cytotoxicity Profiling

In Vivo Candidate Selection: Methyl Protoneogracillin vs Gracillin

Following the NCI 60-cell panel evaluation, a formal candidate prioritization decision was made based on comparative selectivity and activity profiles. Methyl protoneogracillin was selected as a potential anticancer candidate for progression to hollow fiber assay evaluation in nude mice, whereas gracillin was explicitly not pursued for further in vivo development due to demonstrated lack of selectivity against human cancer diseases [1]. COMPARE algorithm analysis revealed that the mean graph cytotoxicity fingerprint of methyl protoneogracillin did not match any compound in the NCI's database, suggesting a potentially novel mechanism of action distinct from gracillin and other database entries [1]. Preliminary toxicity evaluation in mice established a maximum tolerated dose of 600 mg/kg for methyl protoneogracillin, providing a defined safety margin for in vivo dosing [1].

In vivo candidate
Head-to-head
Methyl protoneogracillin advanced to hollow fiber assay (MTD 600 mg/kg); gracillin not pursued due to lack of selectivity.
Reported development pathway context; supports in vivo feasibility review.
Novel COMPARE fingerprint; no match to existing NCI database compounds.
Anticancer Drug Development In Vivo Pharmacology Candidate Prioritization

F-Ring Scaffold and Tumor Selectivity

Structure-activity relationship analysis from the NCI panel study explicitly identified the F-ring structure as a critical determinant of cancer selectivity, distinguishing furostanol saponins (methyl protoneogracillin and methyl protogracillin) from spirostanol saponins (gracillin) [1]. Within the furostanol subclass, C-25 stereochemistry (R versus S configuration) further modulated leukemia selectivity, demonstrating that both scaffold class and stereochemical configuration independently govern biological outcomes [1]. This SAR finding establishes that protoneogracillin's open F-ring furostanol architecture is not merely a structural annotation but a pharmacologically meaningful feature that directly impacts differential tumor cell killing.

F-Ring SAR
Class-level
Open F-ring furostanol architecture identified as critical selectivity determinant vs. closed spirostanol scaffold.
Scaffold-class evidence; selectivity context may not transfer between ring systems.
C-25 stereochemistry further modulates leukemia selectivity within furostanol class.
Structure-Activity Relationship Medicinal Chemistry Cancer Selectivity

NGF Induction: Protoneogracillin vs Inactive Analogs

In a comparative evaluation of twelve steroidal compounds isolated from Dioscorea nipponica rhizomes, protoneogracillin (compound 12) and diosgenin 3-O-β-D-glucopyranosyl(1→3)-β-D-glucopyranoside (compound 7) were identified as the only two isolates capable of inducing upregulation of nerve growth factor (NGF) secretion in C6 glioma cells without causing significant cell toxicity [1]. The remaining ten steroids, including gracillin (compound 4), dioscin (compound 3), and protodioscin (compound 10), did not demonstrate this neuroprotective phenotype [1]. This finding indicates that the NGF-inducing activity is not a general property of steroidal saponins but rather specific to a subset that includes protoneogracillin.

NGF induction
Reported
Protoneogracillin (1 of 2 actives among 12 steroids) upregulated NGF in C6 glioma without significant toxicity.
Supports neuroprotection assay-response context; distinct from most in-class saponins.
Gracillin, dioscin, protodioscin showed no induction.
Neuroprotection NGF Induction CNS Pharmacology

HPLC-ELSD Quantification Across Dioscorea Species

A validated HPLC-ELSD method was developed for simultaneous quantification of four major steroidal saponins, including protoneogracillin, dioscin, gracillin, and protoneodioscin, across 31 samples from seven Dioscorea species [1]. For protoneogracillin specifically, the method achieved a linear calibration range of 0.276–6.87 μg with correlation coefficient r = 0.9992 and recovery of 96.4% [1]. This method provides a standardized analytical framework for verifying protoneogracillin identity and purity in research samples, distinguishing it from compounds lacking validated multi-species quantification protocols.

HPLC-ELSD method
Method context
Validated for 4 saponins across 7 Dioscorea species; protoneogracillin r=0.9992, recovery 96.4%, linear range 0.276–6.87 µg.
Supports analytical method transfer and identity confirmation.
HILIC-ELSD, acetonitrile-water gradient.
Analytical Chemistry Quality Control Chromatography

K562 Leukemia and P. oryzae Antifungal Activity

The foundational activity profile of protoneogracillin was established through activity-guided fractionation from Dioscorea collettii var. hypoglauca, demonstrating cytotoxic activity against K562 leukemia cells with IC₅₀ = 6.6 μM and antifungal activity against the plant pathogenic fungus Pyricularia oryzae with MMDC = 94.0 μM (minimum morphological deformation concentration) . These values serve as reference benchmarks for researchers validating compound identity and biological activity upon receipt, and for comparing potency against other furostanol saponins isolated from the same source material.

K562 & antifungal
Data to verify
K562 IC₅₀ = 6.6 µM; P. oryzae MMDC = 94.0 µM.
Reported baseline activity context; data to verify upon receipt.
Activity-guided fractionation; source documentation limited.
Antineoplastic Screening Antifungal Discovery K562 Leukemia

Protoneogracillin Research Applications


Cancer Drug Discovery: Lead Optimization and NCI Selectivity

Researchers engaged in anticancer lead identification and optimization should procure protoneogracillin or its methylated derivative when prioritizing compounds with demonstrated broad-spectrum cytotoxicity and established in vivo development candidacy. The NCI screening data showing methyl protoneogracillin activity across all tested tumor lines (GI₅₀ < 100 μM), with submicromolar to low-micromolar potency against leukemia, CNS, and prostate cancer subpanels, provides a quantitatively validated starting point for structure-activity relationship campaigns [1]. Critically, the compound's advancement to hollow fiber assay in nude mice—a documented NCI candidate selection milestone that the close analog gracillin failed—offers procurement justification for projects seeking compounds with pre-existing in vivo feasibility data and defined maximum tolerated dose parameters (MTD = 600 mg/kg) [1]. The novel COMPARE fingerprint further supports investigation of mechanisms distinct from established chemotherapeutic agents [1].

Neuropharmacology: NGF Induction and Neuroprotection

Investigators studying neurotrophic factor regulation or neurodegenerative disease models should consider protoneogracillin as one of only two steroidal saponins (from a 12-compound panel) capable of inducing NGF secretion in C6 glioma cells without cytotoxicity [2]. This specific neuroprotective phenotype distinguishes protoneogracillin from the majority of in-class steroidal saponins, including the more extensively studied gracillin, which did not demonstrate NGF-inducing activity [2]. This differential activity profile supports procuring protoneogracillin for mechanism-focused studies exploring saponin-mediated neurotrophin regulation.

Quality Control and Botanical Authentication

Analytical laboratories and quality control facilities performing authentication or standardization of Dioscorea species should utilize protoneogracillin as a validated reference standard within the published HPLC-ELSD method for simultaneous quantification of four major steroidal saponins [3]. The method's validation across 31 samples from seven Dioscorea species (linear range 0.276–6.87 μg, r = 0.9992, recovery 96.4% for protoneogracillin) provides a robust analytical framework for species identification, batch-to-batch consistency evaluation, and discovery of new steroidal saponin resources [3]. The ability to simultaneously quantify protoneogracillin alongside dioscin, gracillin, and protoneodioscin enables comprehensive phytochemical profiling without requiring separate method development for each analyte [3].

Antifungal Discovery: P. oryzae Model System

Agricultural biotechnology and phytopathology researchers investigating antifungal agents against rice blast disease should reference the established P. oryzae MMDC value of 94.0 μM for protoneogracillin as a quantitative baseline . This metric, derived from the morphological deformation assay that guided the original activity-guided fractionation of Dioscorea collettii var. hypoglauca, provides a standardized benchmark for structure-activity relationship studies of furostanol saponins and for validating newly isolated analogs from natural sources .

Application
Selection Property
Validation Focus
Cancer cell-model studies
Broad-spectrum cytotoxicity review
NCI panel response and scaffold-dependent selectivity
Neuroprotection assay context
NGF induction specificity
C6 glioma NGF upregulation without significant toxicity
Botanical authentication
HPLC-ELSD reference standard
Multi-species quantification and method transfer
Antifungal screening
P. oryzae benchmark reference
Morphological deformation assay baseline

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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